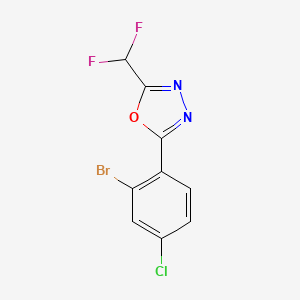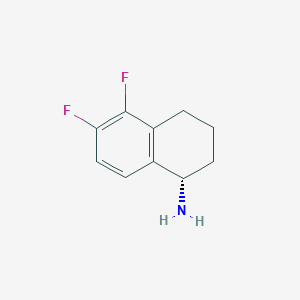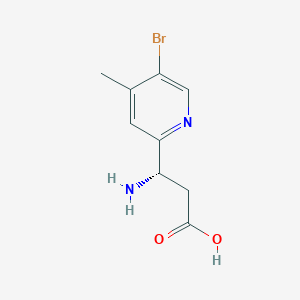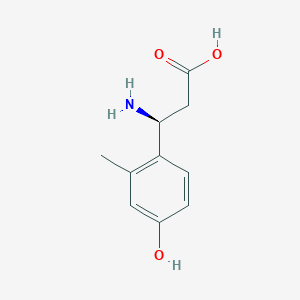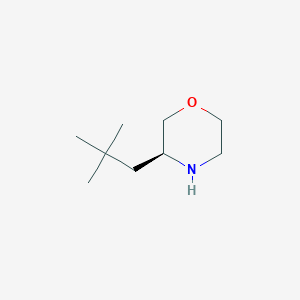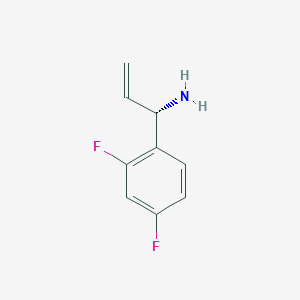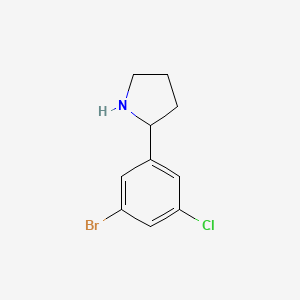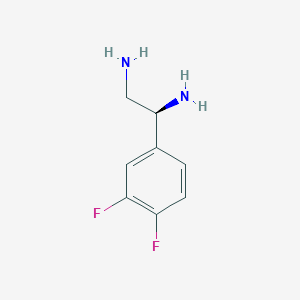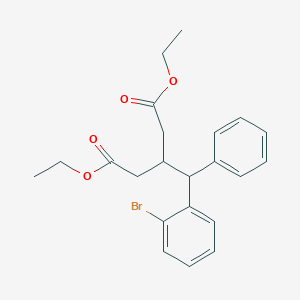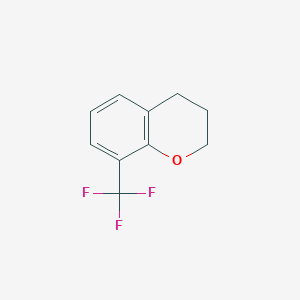
8-(Trifluoromethyl)chromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)chromane is a heterocyclic compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The trifluoromethyl group at the 8th position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)chromane typically involves the trifluoromethylation of chromane derivatives. One common method is the trifluoromethylation and cyclization reaction of hydroxyaromatic enamine ketones in the presence of organic alkali . This method does not require visible light irradiation or a photocatalyst, making it more efficient and environmentally friendly.
Industrial Production Methods: For industrial-scale production, the method described above is preferred due to its simplicity, safety, and scalability. The absence of expensive photocatalysts and the use of readily available reagents make this method cost-effective for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydrochromane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)chromane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chromane derivatives with potential pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)chromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Comparación Con Compuestos Similares
Chromone: A closely related compound with a similar structure but without the trifluoromethyl group.
Chroman-4-one: Another related compound with a different substitution pattern on the chromane ring.
Uniqueness: 8-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other chromane derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5H,2,4,6H2 |
Clave InChI |
GPOJVACVAZJDJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)C(F)(F)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


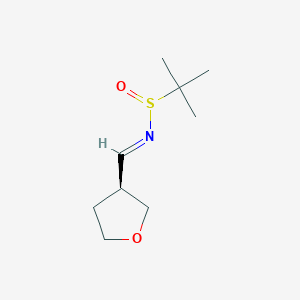
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
